N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide -

N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide

Catalog Number: EVT-4259254
CAS Number:
Molecular Formula: C16H15BrN2OS
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a small molecule belonging to the class of benzamide derivatives. While its specific source and classification in broader scientific research are not explicitly mentioned in the provided literature, studies suggest its relevance as a promising pro-apoptotic agent. [, ]

Mechanism of Action

N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide and its analogs demonstrate pro-apoptotic activity by acting as non-lipid antagonists of phosphatidylinositol-3,4,5-triphosphate (PIP3). They inhibit the PI3K pathway, a critical signaling pathway involved in cell growth and survival. [, , ] This inhibition leads to the induction of apoptosis in cancer cells.

Applications
  • Micellar Formulations for Enhanced Delivery: Due to its low aqueous solubility, N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is being investigated for incorporation into micellar formulations using PEG2000-PE. [, ] This approach enhances the drug's solubility and facilitates efficient delivery to tumor cells.
  • Combination Therapy with TRAIL: Research suggests that combining N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in micellar formulations significantly enhances its cytotoxic activity, particularly against TRAIL-resistant cancer cells. [, ] This synergistic effect holds potential for developing more effective treatment strategies for challenging cancers.
  • Targeted Delivery Using Antibodies: Studies explore conjugating antibodies like anti-nucleosomal mAb2C5 to N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide-loaded micelles. [] This approach aims to achieve targeted delivery to cancer cells, enhancing therapeutic efficacy and minimizing off-target effects.
  • In Vivo Tumor Growth Inhibition: Preliminary in vivo studies demonstrate the effectiveness of N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide analogs in inhibiting tumor growth in subcutaneous tumor models. [] This finding further supports its potential as a viable anticancer agent.

4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

  • Relevance: This compound shares the core benzamide structure with N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. The key difference lies in the substitution on the benzamide nitrogen. While N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide features a (4-bromophenyl)thiocarbamoyl group, this compound has a simpler 2,6-dimethylphenyl substituent. The research aimed to address the metabolic liability of this compound, providing context for the structural modifications found in N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. []

4-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide

  • Relevance: This compound is structurally similar to N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, sharing the core benzamide moiety and the 2,6-dimethylphenyl substituent on the amide nitrogen. The presence of a single methyl group ortho to the 4-amino substituent on the benzamide ring in this analog, compared to two in N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, highlights the exploration of steric hindrance as a means to modulate metabolism. []

4-amino-N-(2,6-dimethylphenyl)benzamide

    Compound Description: This compound is a further simplified analog of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, lacking any methyl substituents on the benzamide ring. Despite the structural modification, it retained anticonvulsant activity against MES-induced seizures in mice (oral ED50 of 5.6 mg/kg). [] Remarkably, this compound exhibited minimal N-acetylation in vivo and possessed a significantly longer half-life compared to the other analogs. [] Moreover, it exhibited potent, dose-dependent potentiation of hexobarbital-induced sleeping time in mice, a property not observed with the other analogs. []

    Relevance: This compound represents a simplified version of N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, sharing the core benzamide structure and the 2,6-dimethylphenyl substituent on the amide nitrogen. The absence of methyl groups on the benzamide ring distinguishes this compound. The study highlighted its improved metabolic stability and unique pharmacological profile compared to analogs with ortho methyl groups, offering valuable insights into the structure-activity relationship. []

N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide (DM-PIT-1)

    Compound Description: DM-PIT-1 is a small-molecule inhibitor of the PI3-kinase pathway and a non-lipid antagonist of phosphatidylinositol-3,4,5-triphosphate. [, , ] It demonstrates potent in vitro and in vivo antitumor activity. [, , ] Due to its poor aqueous solubility (30 µM), micellar formulations using PEG2000-PE have been developed to improve its delivery and therapeutic potential. [, ]

    Relevance: DM-PIT-1 shares significant structural similarities with N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. Both compounds feature a central benzamide moiety with a 3,5-dimethyl substitution pattern on the benzoyl ring and an N-[(phenyl)amino]carbonothioyl substituent on the amide nitrogen. This direct structural comparison suggests potential shared chemical properties and biological activities, highlighting the importance of investigating N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide for potential antitumor activity. [, , ]

2,4-dichloro-N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of substituted 1,3-thiazole heterocyclic compounds. [] These thiazole derivatives are formed via base-catalyzed S-cyclization of this compound with acetophenone in the presence of bromine. []

    Relevance: The structure of 2,4-dichloro-N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide closely resembles N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. Both compounds share the central N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide scaffold. The primary difference lies in the substituents on the benzoyl ring. While N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has two methyl groups at the 3 and 5 positions, this compound features two chlorine atoms at the 2 and 4 positions. This structural similarity highlights the versatility of this core scaffold in synthetic chemistry and its potential as a building block for diverse heterocyclic systems. []

Properties

Product Name

N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-3,5-dimethylbenzamide

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C16H15BrN2OS/c1-10-7-11(2)9-12(8-10)15(20)19-16(21)18-14-5-3-13(17)4-6-14/h3-9H,1-2H3,(H2,18,19,20,21)

InChI Key

UAFNPNLFMYNDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.